L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

左旋吗啡酒石酸盐是一种强效的合成阿片类镇痛药,主要用于治疗中度至重度疼痛。 它属于吗啡烷类药物,以其高疗效和效力而闻名,其效力是吗啡的八倍 。左旋吗啡酒石酸盐在各种医疗环境中使用,包括术前用药和慢性疼痛管理。

准备方法

合成路线和反应条件: 左旋吗啡酒石酸盐由左旋美沙酮氢溴酸盐合成。 该过程涉及使用氢溴酸水溶液对左旋美沙酮进行脱甲基化,然后用氢氧化铵中和以形成粗左旋吗啡 。 然后将粗左旋吗啡与甲酸乙酯反应以减少杂质,形成与酸的盐,随后使形成的盐结晶以获得基本纯的左旋吗啡酒石酸盐二水合物 。

工业生产方法: 左旋吗啡酒石酸盐的工业生产涉及类似的步骤,但规模更大,确保最终产品的纯度和一致性。 该过程包括严格的质量控制措施,以维持医药应用所需的高标准 。

化学反应分析

反应类型: 左旋吗啡酒石酸盐会发生各种化学反应,包括:

氧化: 左旋吗啡可以氧化生成相应的酮或羧酸。

还原: 还原反应可以将左旋吗啡转化为其相应的醇或胺。

取代: 左旋吗啡可以发生取代反应,特别是在氮原子上,形成各种衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 取代反应通常涉及在碱性或酸性条件下使用卤代烷烃或酰氯之类的试剂。

科学研究应用

Overview

Levorphanol is primarily used for pain management and has been recognized for its efficacy in treating moderate to severe pain. It acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor, while also interacting with delta and kappa receptors. This multifaceted action contributes to its analgesic properties as well as potential side effects.

Scientific Research Applications

Levorphanol's applications span various fields, including chemistry, biology, and medicine:

- Analytical Chemistry :

- Biological Studies :

- Clinical Research :

- Pharmaceutical Development :

Case Studies

Recent studies highlight various aspects of levorphanol's application:

- Pain Management : A clinical trial demonstrated that levorphanol provides effective pain relief in patients with chronic pain conditions when compared to traditional opioids like morphine. The study noted a favorable side effect profile, making it a viable alternative for patients at risk of opioid addiction .

- Pharmacokinetic Studies : Research involving the pharmacokinetics of extended-release formulations showed that levorphanol maintains therapeutic levels longer than immediate-release forms, offering sustained pain relief with fewer dosing intervals .

Comparative Analysis Table

| Property | Levorphanol | Other Opioids (e.g., Morphine) |

|---|---|---|

| Binding Affinity | High at mu-receptors | Varies by opioid |

| Duration of Action | Extended | Shorter |

| Side Effect Profile | Lower incidence | Higher incidence |

| Formulation Availability | Extended-release options | Various forms available |

作用机制

左旋吗啡酒石酸盐的主要作用是作为μ阿片受体的激动剂,但它也与δ阿片受体和κ阿片受体相互作用 。它通过与大脑和脊髓中这些受体结合来改变疼痛的传递和感知。 此外,左旋吗啡酒石酸盐作为NMDA受体拮抗剂和5-羟色胺-去甲肾上腺素再摄取抑制剂,有助于其镇痛作用 。

相似化合物:

吗啡: 左旋吗啡和吗啡都是阿片类镇痛药,但左旋吗啡的效力明显更高。

美沙酮: 与左旋吗啡一样,美沙酮也是一种合成阿片类药物,但它具有不同的受体结合谱和药代动力学特征。

独特性: 左旋吗啡酒石酸盐独特的μ阿片受体激动作用、NMDA受体拮抗作用和5-羟色胺-去甲肾上腺素再摄取抑制作用使其在治疗神经性疼痛和可能对其他阿片类药物反应不佳的慢性疼痛状况方面特别有效 。

相似化合物的比较

Morphine: Both levorphanol and morphine are opioid analgesics, but levorphanol is significantly more potent.

Methadone: Like levorphanol, methadone is a synthetic opioid, but it has a different receptor binding profile and pharmacokinetics.

Oxycodone: Another opioid analgesic, oxycodone, has a different chemical structure and potency compared to levorphanol.

Uniqueness: Levorphanol tartrate’s unique combination of mu-opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition makes it particularly effective for managing neuropathic pain and chronic pain conditions that may not respond well to other opioids .

生物活性

L-3-Hydroxy-N-methylmorphinan dihydrate, commonly known as levorphanol, is a synthetic opioid with significant analgesic properties. This compound has garnered attention due to its unique pharmacological profile, which includes potent activity at the μ-opioid receptor (MOR) and lesser activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). This article reviews its biological activity, focusing on binding affinities, pharmacological effects, and clinical implications.

Binding Affinity and Selectivity

The binding affinity of this compound at various opioid receptors is crucial for understanding its therapeutic potential. Research has demonstrated that this compound exhibits high selectivity for the MOR over KOR and DOR.

| Compound | K i (nM) | Selectivity (MOR/KOR/DOR) |

|---|---|---|

| Levorphanol | 0.88 ± 0.14 | 1/27/156 |

| Morphine | 0.42 | 1/27/156 |

| Hydrocodone | 9.5 ± 0.73 | 1/27/>1100 |

Table 1 summarizes the binding affinities of levorphanol compared to other opioids, indicating its strong affinity for MOR, which is essential for its analgesic effects .

Pharmacological Effects

Levorphanol is known for its analgesic efficacy, comparable to morphine but with a different side effect profile. It has been shown to produce less respiratory depression while maintaining effective pain relief. Studies indicate that levorphanol's antinociceptive potency can be significantly enhanced through chemical modifications that increase its MOR binding affinity .

Case Studies

- Chronic Pain Management : In a clinical study involving patients with chronic pain, levorphanol was administered as part of an extended-release formulation. Results indicated that patients experienced significant pain relief with a lower incidence of gastrointestinal side effects compared to traditional opioids like morphine .

- Respiratory Safety Profile : A comparative analysis of levorphanol and other opioids demonstrated that levorphanol's pharmacokinetics allow for effective pain management without the severe respiratory depression often associated with other opioids. This makes it a viable option for patients at risk for respiratory complications .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between levorphanol and the MOR. The absence of specific steric clashes in its molecular structure enhances binding affinity, which is crucial for its agonistic activity at the receptor . These studies suggest that modifications to the morphinan skeleton can lead to improved pharmacological profiles.

属性

CAS 编号 |

5985-38-6 |

|---|---|

分子式 |

C21H29NO7 |

分子量 |

407.5 g/mol |

IUPAC 名称 |

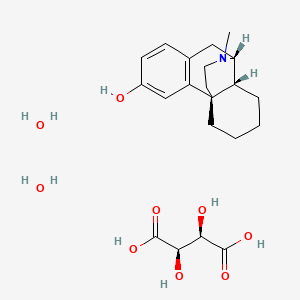

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |

InChI 键 |

RWTWIZDKEIWLKQ-IWWMGODWSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |

手性 SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levorphanol tartrate; Levo-dromoran; Levorphanol D-tartrate dihydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。